2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
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Overview
Description
2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C20H16O2 It is a derivative of anthracene, characterized by the presence of a phenyl group and a tetrahydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,4-dihydroxyanthracene with a suitable dehydrating agent to form the desired product . The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with diverse functional groups .
Scientific Research Applications
2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, its quinone derivatives can act as electron acceptors in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The compound’s ability to form stable radicals also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,4,4a,9a-Tetrahydroanthracene-9,10-dione
- 9,10-Dihydroanthracene-9,10-dione
- Anthraquinone derivatives
Uniqueness
Compared to other anthracene derivatives, this compound exhibits distinct properties that make it valuable in both research and industrial contexts .
Properties
CAS No. |
6337-31-1 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-phenyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H16O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-10,17-18H,11-12H2 |
InChI Key |
GRMBYWZIMSNRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2C1C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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